molecular formula C13H17Cl3N10O5S2 B1212061 Amiloride hydrochloride and hydrochlorothiazide CAS No. 57017-78-4

Amiloride hydrochloride and hydrochlorothiazide

Cat. No.: B1212061
CAS No.: 57017-78-4
M. Wt: 563.8 g/mol
InChI Key: QRDAGKVHMGNVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A pyrazine compound inhibiting SODIUM reabsorption through SODIUM CHANNELS in renal EPITHELIAL CELLS. This inhibition creates a negative potential in the luminal membranes of principal cells, located in the distal convoluted tubule and collecting duct. Negative potential reduces secretion of potassium and hydrogen ions. Amiloride is used in conjunction with DIURETICS to spare POTASSIUM loss. (From Gilman et al., Goodman and Gilman's The Pharmacological Basis of Therapeutics, 9th ed, p705)

Properties

CAS No.

57017-78-4

Molecular Formula

C13H17Cl3N10O5S2

Molecular Weight

563.8 g/mol

IUPAC Name

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide;hydrochloride

InChI

InChI=1S/C7H8ClN3O4S2.C6H8ClN7O.ClH/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5;7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;/h1-2,10-11H,3H2,(H2,9,12,13);(H4,8,9,13)(H4,10,11,14,15);1H

InChI Key

QRDAGKVHMGNVHB-UHFFFAOYSA-N

SMILES

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl

Canonical SMILES

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl

Related CAS

68529-45-3 (Parent)

Synonyms

Amidal
Amiduret Trom
Amiloberag
Amiloride
Amiloride Hydrochloride
Amiloride Hydrochloride, Anhydrous
Anhydrous Amiloride Hydrochloride
Hydrochloride, Amiloride
Hydrochloride, Anhydrous Amiloride
Kaluril
Midamor
Midoride
Modamide
Trom, Amiduret

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amiloride hydrochloride and hydrochlorothiazide
Reactant of Route 2
Amiloride hydrochloride and hydrochlorothiazide
Reactant of Route 3
Reactant of Route 3
Amiloride hydrochloride and hydrochlorothiazide
Reactant of Route 4
Amiloride hydrochloride and hydrochlorothiazide
Reactant of Route 5
Amiloride hydrochloride and hydrochlorothiazide
Reactant of Route 6
Amiloride hydrochloride and hydrochlorothiazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.